6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
Structure: It’s a complex heterocyclic molecule with multiple rings and functional groups.
Function: While I don’t have specific information on its exact purpose, compounds like this often have interesting biological or pharmacological activities.
Chemical Reactions Analysis
Let’s explore the reactions it might undergo:
Oxidation: Perhaps it can be oxidized at specific positions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substituting certain atoms or groups might alter its properties.
Common Reagents: Hypothetically, reagents like strong acids, bases, or transition metal catalysts could be involved.
Major Products: Predicting specific products requires more data, but they’d likely involve changes in the imino, methyl, or pentyl moieties.
Scientific Research Applications
Researchers might investigate:
Medicinal Chemistry: Could it be a potential drug candidate? Its unique structure might interact with biological targets.
Biological Studies: How does it affect cells, enzymes, or receptors?
Materials Science: Could it have applications beyond medicine?
Mechanism of Action
Again, specifics are elusive, but understanding its mechanism involves:
Target Proteins: Identifying proteins it binds to.
Pathways: How it influences cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can highlight its uniqueness:
Structural Features: Compare its rings, substituents, and functional groups.
Biological Activity: Does it resemble known bioactive molecules?
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O3/c1-4-5-6-15-31-23(28)21(26(33)29-14-13-19-9-11-20(35-3)12-10-19)17-22-25(31)30-24-18(2)8-7-16-32(24)27(22)34/h7-12,16-17,28H,4-6,13-15H2,1-3H3,(H,29,33) |
InChI Key |
DPIWKZZAVKESKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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